molecular formula C30H48O5Si2 B569942 (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate CAS No. 1235828-02-0

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate

Cat. No.: B569942
CAS No.: 1235828-02-0
M. Wt: 544.879
InChI Key: DXIFZLBGTIORQL-SANMLTNESA-N
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Description

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate is a complex organic compound that features a benzyloxy group, two tert-butyldimethylsilyl (TBDMS) groups, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first protect the hydroxyl groups on the phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide. The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The acetate group can be reduced to an alcohol.

    Substitution: The TBDMS groups can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the TBDMS groups.

Scientific Research Applications

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding, while the TBDMS groups can provide steric protection to reactive sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Benzyloxy)-3-(3,4-dihydroxyphenyl)propan-2-yl acetate: Lacks the TBDMS groups, making it more reactive.

    (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-ol: Has a hydroxyl group instead of an acetate group.

Uniqueness

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate is unique due to the presence of both benzyloxy and TBDMS groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-phenylmethoxypropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5Si2/c1-23(31)33-26(22-32-21-24-15-13-12-14-16-24)19-25-17-18-27(34-36(8,9)29(2,3)4)28(20-25)35-37(10,11)30(5,6)7/h12-18,20,26H,19,21-22H2,1-11H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIFZLBGTIORQL-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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